molecular formula C14H21NO3S B2723497 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide CAS No. 2097929-93-4

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2723497
CAS No.: 2097929-93-4
M. Wt: 283.39
InChI Key: DGEOSGLEMARVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a thiophene ring substituted with a hydroxyethyl group and an oxane-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiophene ring . The hydroxyethyl group can be introduced via hydroboration followed by oxidation . The final step involves the formation of the oxane-4-carboxamide moiety through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and substituted oxane derivatives.

Scientific Research Applications

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to active sites, modulating the activity of the target molecules. The oxane-4-carboxamide moiety contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.

    Oxane Derivatives: Compounds such as oxane-4-carboxylic acid and oxane-4-carboxylate esters are structurally related.

Uniqueness

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10(16)13-3-2-12(19-13)4-7-15-14(17)11-5-8-18-9-6-11/h2-3,10-11,16H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEOSGLEMARVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.